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Compound of Interest

Compound Name: Triethoxy-p-tolylsilane

Cat. No.: B092550 Get Quote

Triethoxy-p-tolylsilane: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure and spectral data

of Triethoxy-p-tolylsilane (CAS No: 18412-57-2). The information is intended to support

research and development activities where this organosilicon compound is of interest.

Molecular Structure and Properties
Triethoxy-p-tolylsilane is an organosilicon compound featuring a tolyl group and three ethoxy

groups attached to a central silicon atom. Its structure confers a combination of organic and

inorganic characteristics, making it a versatile intermediate in chemical synthesis.

Chemical Identifiers:

IUPAC Name: triethoxy-(4-methylphenyl)silane[1]

CAS Number: 18412-57-2[1][2][3]

Molecular Formula: C₁₃H₂₂O₃Si[1][3][4]

Molecular Weight: 254.40 g/mol [1]
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InChI: InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-12(4)9-11-13/h8-11H,5-

7H2,1-4H3[1][4]

SMILES: CCO--INVALID-LINK--(OCC)OCC[4]

Physicochemical Data:

Property Value Reference

Density 0.986 g/mL at 25°C [2][3]

Boiling Point 104-106°C at 1.8 mmHg [2][3]

Refractive Index (n20/D) 1.464 [2][3]

Flash Point >230 °F [2][3]

Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of

Triethoxy-p-tolylsilane. While complete experimental spectra are not publicly available, this

section outlines the expected spectral features based on the compound's structure and

provides predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and the

methylene and methyl protons of the three ethoxy groups. The aromatic protons would likely

appear as two doublets in the aromatic region. The ethoxy groups would present as a quartet

for the methylene protons (adjacent to the oxygen) and a triplet for the terminal methyl

protons. The tolyl methyl group would appear as a singlet.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon

environment. This includes four distinct signals for the aromatic carbons of the p-tolyl group

(due to symmetry), one for the tolyl methyl carbon, and two for the ethoxy groups (one for

the O-CH₂ carbon and one for the CH₃ carbon). The carbon attached to the silicon will be the

most deshielded among the aromatic carbons.
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Infrared (IR) Spectroscopy
The IR spectrum of Triethoxy-p-tolylsilane is expected to exhibit characteristic absorption

bands for its functional groups. Key vibrational modes would include:

Si-O-C stretching: Strong bands are anticipated in the 1100-1000 cm⁻¹ region.

C-H stretching (aromatic and aliphatic): Bands will appear around 3100-3000 cm⁻¹ for the

aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy and tolyl

methyl groups.

C=C stretching (aromatic): Absorptions are expected in the 1600-1450 cm⁻¹ range.

Si-C stretching: A weaker band may be observed.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The following table presents the predicted m/z values for various adducts of

Triethoxy-p-tolylsilane.

Adduct Predicted m/z

[M]+ 254.13327

[M+H]⁺ 255.14110

[M+Na]⁺ 277.12304

[M+K]⁺ 293.09698

[M+NH₄]⁺ 272.16764

Data sourced from PubChemLite.[4]

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for Triethoxy-p-
tolylsilane, based on standard practices for organosilicon compounds.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Triethoxy-p-tolylsilane in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse experiment.

Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-

noise ratio. A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds,

and a 30-degree pulse angle are typical starting points.

¹³C NMR Acquisition:

Spectrometer: Same as for ¹H NMR.

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

Acquisition Parameters: A wider spectral width (e.g., 200-220 ppm) is required. A longer

relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to

the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As Triethoxy-p-tolylsilane is a liquid, a thin film can be prepared

between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid

directly onto the ATR crystal.

Data Acquisition:

Spectrometer: A standard FTIR spectrometer.

Measurement Mode: Transmission or ATR.
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Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Background: A background spectrum of the clean KBr plates or the empty ATR crystal

should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of Triethoxy-p-tolylsilane (e.g., 1 mg/mL) in

a volatile organic solvent such as hexane or ethyl acetate.

GC Separation:

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for

organosilicon compounds (e.g., a non-polar or medium-polarity column like a DB-5ms or

HP-5ms).

Injection: Inject 1 µL of the prepared solution into the GC inlet, typically in split mode to

avoid column overloading.

Oven Program: A temperature gradient program should be used to ensure good

separation. A typical program might start at a low temperature (e.g., 50-70°C), hold for a

few minutes, and then ramp up to a higher temperature (e.g., 250-280°C).

MS Detection:

Mass Spectrometer: A mass spectrometer detector (e.g., a quadrupole or ion trap) coupled

to the GC.

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Range: Scan a mass range appropriate for the expected fragments and molecular

ion (e.g., m/z 40-400).
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The following diagram illustrates the logical workflow for the spectral analysis and structural

confirmation of Triethoxy-p-tolylsilane.

Workflow for Structural Elucidation of Triethoxy-p-tolylsilane
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A logical workflow for the spectral analysis of Triethoxy-p-tolylsilane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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